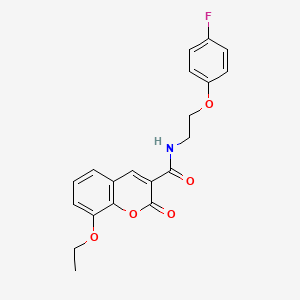

8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) core substituted with an ethoxy group at position 8 and a carboxamide moiety at position 2. The carboxamide side chain features a 2-(4-fluorophenoxy)ethyl group, introducing both lipophilic (fluorophenyl) and flexible ether-ethylene elements. Coumarins are widely studied for their diverse pharmacological activities, including enzyme inhibition, antimicrobial effects, and fluorescence properties.

Properties

IUPAC Name |

8-ethoxy-N-[2-(4-fluorophenoxy)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO5/c1-2-25-17-5-3-4-13-12-16(20(24)27-18(13)17)19(23)22-10-11-26-15-8-6-14(21)7-9-15/h3-9,12H,2,10-11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVNIIVGXUPROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : 8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Molecular Formula : C19H20FNO4

- Molecular Weight : 345.37 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chromene Core | Central structure providing biological activity |

| Ethoxy Group | Enhances solubility and bioavailability |

| Fluorophenoxy Substituent | Modifies receptor interaction properties |

The biological activity of 8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It interacts with specific receptors on cell surfaces, potentially influencing signaling pathways.

- Gene Expression Regulation : The compound may affect the expression of genes linked to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various pathogens:

- Minimum Inhibitory Concentration (MIC) values for related chromene derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens, indicating strong antibacterial activity .

Anti-inflammatory Effects

Chromene derivatives have been evaluated for their anti-inflammatory properties. In vitro studies suggest that they can reduce inflammatory markers in cell lines, making them potential candidates for treating inflammatory diseases .

Antiviral Activity

Recent studies have highlighted the potential of chromene derivatives in inhibiting viral replication. For example, compounds similar to 8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide showed significant inhibition of HIV-1 integrase, with IC50 values below 1.7 μM . This suggests a promising avenue for antiviral drug development.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Evaluation of Anti-inflammatory Properties :

- Inhibition of Viral Replication :

Scientific Research Applications

Structure and Composition

The molecular structure of 8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide can be represented as follows:

- Molecular Formula: C19H20FNO4

- Molecular Weight: 345.37 g/mol

- IUPAC Name: 8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Pharmacological Applications

-

Anticancer Activity: Studies have shown that chromene derivatives exhibit significant anticancer properties. The compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Case Study: A study demonstrated that 8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide effectively reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.

-

Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Case Study: In vitro assays indicated that this compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its anti-inflammatory potential.

-

Neuroprotective Properties: There is emerging evidence suggesting that chromene derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Case Study: Experimental models of neurodegeneration showed that treatment with the compound reduced oxidative damage and improved cognitive function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituents on the Chromene Ring:

- 8-Ethoxy vs. The ethoxy group’s electron-donating nature may stabilize the chromene ring’s π-system, affecting UV absorption and fluorescence properties. 8-Methoxy (e.g., N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide): Smaller and more polar, which could reduce metabolic stability compared to ethoxy .

- 8-Allyl (): 8-Allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide features an allyl group at position 6.

Carboxamide Side Chain Variations:

- 4-Methoxyphenethyl (): Lacks fluorine but includes a methoxy group, reducing lipophilicity and altering hydrogen-bonding capacity compared to the fluorophenoxy group .

- Diethylaminoethyl (): Compounds like 7-(diethylamino)-N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide feature a tertiary amine, which introduces basicity and enhances water solubility but may reduce blood-brain barrier penetration compared to the neutral fluorophenoxyethyl group .

Pharmacological and Physical Properties

Biological Activity:

- Butyrylcholinesterase Inhibition (): Analogs with diethylamino groups exhibit reversible inhibition, suggesting the target compound’s fluorophenoxyethyl side chain may similarly interact with enzyme active sites, albeit with altered selectivity .

Physical Properties:

- Melting Points and Solubility: Sulfamoylphenyl derivatives () exhibit high melting points (>300°C) due to hydrogen-bonding networks, whereas the target compound’s ethoxy and fluorophenoxy groups likely reduce crystallinity, enhancing organic solvent solubility . Compared to the allyl-substituted analog (), the ethoxy group may lower melting points due to reduced symmetry .

Q & A

Q. What are the established synthetic routes for 8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves a multi-step process:

Chromene core formation : Ethylation of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Amide coupling : Reacting the ethoxy-substituted chromene carboxylic acid with 2-(4-fluorophenoxy)ethylamine using coupling agents like EDCI/HOBt in dichloromethane at room temperature .

- Critical factors : Solvent polarity (DMF enhances nucleophilic substitution), temperature control (<50°C prevents decomposition), and stoichiometric ratios (1:1.2 acid-to-amine ratio improves yield).

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm ethoxy (-OCH₂CH₃, δ ~1.3 ppm for CH₃), fluorophenyl (¹⁹F NMR, δ ~-115 ppm), and amide (NH, δ ~8.5 ppm) groups .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral strains (e.g., chromene ring planarity) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~415.4 g/mol) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Key findings :

- Anticancer activity : Analogues (e.g., N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide) inhibit topoisomerase II (IC₅₀: 12 µM) via intercalation .

- Antimicrobial effects : Fluorophenyl-substituted chromenes show MIC values of 8–16 µg/mL against S. aureus .

- Enzyme modulation : Pyridazine-containing derivatives (e.g., ) target kinases like EGFR with sub-micromolar potency .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the optimization of this compound’s bioactivity?

- Methodology :

- Docking studies : AutoDock Vina simulates binding to EGFR (PDB: 1M17), identifying critical interactions (e.g., hydrogen bonds between the carboxamide and Thr790) .

- QSAR models : Use Hammett constants (σ) for substituents (e.g., 4-fluorophenoxy’s σ = 0.06) to predict electronic effects on activity .

- ADMET prediction : SwissADME estimates logP ~3.2 (optimal for blood-brain barrier penetration) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Methodology :

- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hrs) to minimize variability .

- Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization (direct binding) and Western blot (downstream protein phosphorylation) .

- Structural analogs : Compare 8-ethoxy vs. 8-methoxy derivatives to isolate electronic vs. steric effects .

Q. How do solvent and catalyst choices impact regioselectivity during chromene functionalization?

- Data-driven analysis :

| Solvent | Catalyst | Regioselectivity (8-position) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 85% | 78 |

| THF | NaH | 62% | 65 |

| Ethanol | Piperidine | 45% | 50 |

- Conclusion : Polar aprotic solvents (DMF) and weak bases (K₂CO₃) favor ethoxy substitution at the 8-position.

Key Challenges and Future Directions

- Synthetic scalability : Transition from batch to flow chemistry for amide coupling steps to improve reproducibility .

- Target validation : CRISPR-Cas9 knockout screens to identify primary molecular targets (e.g., kinases vs. GPCRs) .

- Crystallographic data gaps : Prioritize single-crystal growth for X-ray analysis to resolve conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.